molecular formula C14H19NO3 B11952506 N-Benzoylleucine methyl ester CAS No. 3005-60-5

N-Benzoylleucine methyl ester

Cat. No.: B11952506
CAS No.: 3005-60-5
M. Wt: 249.30 g/mol
InChI Key: BWMCGUZUOFOKJF-UHFFFAOYSA-N
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Description

Significance of Amino Acid Derivatives in Synthetic Organic Chemistry

Amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes. wikipedia.org Their derivatives, which are molecules where the basic amino acid structure has been chemically modified, are of paramount importance in synthetic organic chemistry. researchgate.net These modifications can protect reactive functional groups, alter the molecule's physical and chemical properties, or introduce new functionalities.

Protecting groups are essential in the multi-step synthesis of complex molecules like peptides and pharmaceuticals. wikipedia.org They temporarily block a reactive site in a molecule, allowing a chemical reaction to occur at another site without interference. wikipedia.org The ability to selectively protect and deprotect functional groups is a cornerstone of modern organic synthesis.

Overview of Benzoyl-Protected Amino Acid Esters as Research Subjects

Among the various protecting groups for the amino function of amino acids, the benzoyl (Bz) group is a common choice. libretexts.org It is known for its stability under various reaction conditions. wikipedia.orglibretexts.org When combined with the esterification of the carboxylic acid group, as in benzoyl-protected amino acid esters, these compounds become versatile intermediates in organic synthesis. scielo.org.mx

The esterification, often with a simple alcohol like methanol (B129727) to form a methyl ester, protects the carboxylic acid from unwanted reactions. libretexts.org This dual protection strategy allows for precise chemical manipulations on other parts of the molecule or on molecules to which the amino acid derivative is being coupled. Benzoyl-protected amino acid esters have been utilized in the synthesis of peptides and other complex organic molecules. scielo.org.mxscielo.org.mx

Historical Context and Evolution of Research on N-Benzoylleucine Methyl Ester

The study of amino acids dates back to the early 19th century, with the term "amino acid" first appearing in English in 1898. wikipedia.orgacs.org The pioneering work of Emil Fischer in the early 1900s established that proteins are composed of amino acids linked by peptide bonds. wikipedia.org This discovery laid the groundwork for the field of peptide chemistry and the development of methods for synthesizing peptides, which heavily relies on protected amino acid derivatives.

Research into specific amino acid derivatives like this compound has evolved from these foundational studies. Early research focused on the fundamental chemical properties and synthesis of such compounds. More recent research has explored their application as intermediates in the synthesis of more complex and biologically relevant molecules. For instance, this compound has been used as a synthon in the development of new synthetic methodologies. ias.ac.inias.ac.in A synthon is a conceptual part of a molecule that can be formed by a known synthetic operation.

One area of research has focused on the transformation of N-Benzoyl serine methyl ester into other N-benzoyl amino acid esters, including this compound, through reactions with organo-copper reagents. ias.ac.inias.ac.in This demonstrates the role of this compound in methodologies aimed at the interconversion of amino acid side chains, which is of interest in the context of the chemical evolution of the genetic code. ias.ac.in

Another derivative, 4-[[N-(Imidazol-4-yl)methyleneamino]-2-(1-naphthyl)benzoyl]leucine methyl ester, has been investigated as a potent and selective inhibitor of the enzyme geranylgeranyltransferase I (GGTase I). merckmillipore.commerckmillipore.comsigmaaldrich.com This highlights the potential of this compound derivatives in the development of therapeutic agents.

The synthesis of this compound itself can be achieved through the reaction of L-leucine methyl ester hydrochloride with benzoyl chloride. prepchem.com Various synthetic routes have been developed for N-benzoyl amino esters, often involving the coupling of a benzoic acid derivative with an amino acid methyl ester. scielo.org.mxscielo.org.mx

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC14H19NO3 chemsrc.comnaturalproducts.net
Molecular Weight249.306 g/mol chemsrc.com
Density1.069 g/cm³ chemsrc.com
Boiling Point409.8°C at 760 mmHg chemsrc.com
Flash Point201.6°C chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3005-60-5

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-benzamido-4-methylpentanoate

InChI

InChI=1S/C14H19NO3/c1-10(2)9-12(14(17)18-3)15-13(16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16)

InChI Key

BWMCGUZUOFOKJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Benzoylleucine Methyl Ester and Its Analogs

Direct Esterification Approaches for Carboxylic Acid Functionality

Direct esterification involves the conversion of the carboxylic acid group of N-benzoylleucine into its corresponding methyl ester. This can be achieved through several methods, each with its own advantages and specific applications.

Acid-Catalyzed Esterification Techniques

A classic and widely used method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net For amino acid esters, this process is often carried out by treating the amino acid with an alcohol, such as benzyl (B1604629) alcohol, and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water, like benzene (B151609), carbon tetrachloride, or toluene. researchgate.net However, due to the hazardous nature of some of these solvents, greener alternatives like tert-amyl methyl ether (TAME), cyclopentyl methyl ether (CPME), and 2-methyl-tetrahydrofuran (Me-THF) are being explored. researchgate.net

The esterification of N-protected amino acids can also be efficiently catalyzed by heterogeneous catalysts like silica (B1680970) chloride. researchgate.net This method is noted for its mild conditions and high yields. researchgate.net Sulfuric acid has also been shown to be an effective catalyst for the esterification of amino acids, particularly in thin-film reactions where it can selectively promote the esterification of the carboxylic acid moiety. acs.org

Catalyst/ReagentSubstrateSolventKey Features
p-Toluenesulfonic acidAmino acidToluene, CPMEAzeotropic removal of water; potential for racemization with certain amino acids. researchgate.net
Silica chlorideN-protected amino acidNot specifiedHeterogeneous catalyst, mild conditions, high yield. researchgate.net
Sulfuric acidAmino acidThin filmSelective esterification of the carboxylic acid group. acs.org
N-bromosuccinimide (NBS)Aryl and alkyl carboxylic acidsNeatMetal-free, air- and moisture-tolerant, simple procedure. nih.gov

Catalytic Oxidative Esterification Methods

Catalytic oxidative esterification presents an alternative route that starts from aldehydes. This method involves the direct oxidative coupling of an aldehyde with an alcohol. N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for this transformation. d-nb.infonih.gov The process can be enhanced by using a co-catalyst, such as benzoic acid, which boosts the activity of the NHC catalyst, allowing for the esterification of a wide range of aldehydes under mild conditions. d-nb.infonih.gov

Another approach to oxidative transformations involves the decarboxylation of N-acyl amino acids. For instance, N-benzoylvaline and N-benzoylleucine can undergo oxidative decarboxylation in the presence of a silver/copper catalyst system (Ag+/Cu2+/S2O82–) in water at room temperature to yield imides. unipv.itorganic-chemistry.org

Catalyst SystemSubstrateProductKey Features
NHC / Benzoic AcidAldehydes/EnalsEstersMild conditions, low catalyst loading, broad substrate scope. d-nb.infonih.gov
Ag+/Cu2+/S2O82–N-acyl amino acids (e.g., N-benzoylvaline, N-benzoylleucine)ImidesRoom temperature, aqueous medium. unipv.itorganic-chemistry.org

Mild Esterification Protocols for Sensitive Substrates

For substrates that are sensitive to harsh reaction conditions, several mild esterification protocols have been developed. One such method involves the use of cesium salts to facilitate the esterification of amino acids and peptides under mild conditions. acs.org Another approach utilizes cyclohexyl isocyanide to activate the carboxylic acid of N-benzoyl α-amino acid derivatives for esterification with alcohols under neutral conditions. researchgate.net

The use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) has been reported as a highly effective reagent for ester formation, providing high yields at room temperature with only a slight excess of reagents. rsc.org Additionally, metal-free catalytic systems, such as lithium tert-butoxide, can be used for the esterification of N-benzyl-N-t-butoxycarbonyl-amides with unsaturated alcohols. sioc-journal.cn

Reagent/CatalystSubstrateKey Features
Cesium saltsAmino acids and peptidesMild conditions. acs.org
Cyclohexyl isocyanideN-benzoyl α-amino acid derivativesNeutral conditions. researchgate.net
2-Methyl-6-nitrobenzoic anhydride (MNBA)Carboxylic acidsHigh yield at room temperature. rsc.org
Lithium tert-butoxideN-benzyl-N-t-butoxycarbonyl-amidesMetal-free, mild conditions. sioc-journal.cn

N-Acylation Strategies for Benzoyl Moiety Introduction

The introduction of the benzoyl group onto the nitrogen atom of leucine (B10760876) methyl ester is a key step in the synthesis of N-Benzoylleucine methyl ester. This is typically achieved through N-acylation reactions.

Coupling Reactions Utilizing Benzoic Acid Derivatives and Amino Acid Methyl Esters

A common method for forming the amide bond is through the use of coupling reagents that activate the carboxylic acid. One such approach involves the reaction of a benzoic acid derivative with an amino acid methyl ester using a peptide coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx This reaction is typically carried out in a solvent like dichloromethane (B109758). scielo.org.mxscielo.org.mx

Another powerful coupling reagent is N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU), which has been used to prepare N-Boc-amino acid-(N'-benzoyl)-hydrazides in very high yields. The classic Schotten-Baumann reaction, which uses benzoyl chloride in the presence of a base, is also a widely applied method for the benzoylation of amino acids and their esters. prepchem.comijirset.com

Coupling ReagentBase/CatalystSolventKey Features
EDACTriethylamine / DMAPDichloromethaneStandard peptide coupling conditions. scielo.org.mxscielo.org.mx
HATUNot specifiedNot specifiedHigh yields for hydrazide derivatives.
Benzoyl chloride (Schotten-Baumann)Sodium hydroxide (B78521) or sodium bicarbonateWater or other solventsWidely used, can be exothermic. prepchem.comijirset.com

N-Acylation via Benzoic Anhydride

Benzoic anhydride is another effective reagent for the N-acylation of amino acids and their esters. The reaction is often carried out by refluxing the amino ester with benzoic anhydride in acetic acid. scielo.org.mxscielo.org.mx This method has been successfully used for the synthesis of various N-benzoyl amino acids. scielo.org.mxscielo.org.mx An alternative to starting with the amino ester is to begin with the azlactone of the N-acylated amino acid, which can be prepared by cyclization with acetic anhydride. google.com

ReagentSolventKey Features
Benzoic anhydrideAcetic acidReflux conditions. scielo.org.mxscielo.org.mx
Acetic anhydride (for azlactone formation)IsooctaneForms an intermediate for subsequent reactions. google.com

Peptide Coupling Reagents in Benzoyl Group Incorporation

The formation of the amide bond between a benzoyl group and leucine methyl ester is a critical step, often accomplished using reagents typically employed in peptide synthesis. These reagents activate the carboxylic acid (benzoic acid) to facilitate nucleophilic attack by the amino group of leucine methyl ester.

A common strategy involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC or EDC), often in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). scielo.org.mxscielo.org.mx This method provides a direct route to N-benzoylamino methyl esters from the corresponding benzoic acid derivative and the amino acid ester. scielo.org.mxscielo.org.mx The reaction is typically carried out in a solvent like dichloromethane with a base such as triethylamine to neutralize the hydrochloride salt of the amino ester. scielo.org.mx

Other effective coupling reagents belong to the phosphonium (B103445) and uronium/aminium salt families. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and ability to minimize racemization. researchgate.netpeptide.comjpt.com HATU, in particular, is noted for reacting faster and with less epimerization compared to HBTU. peptide.com While these are standard in peptide synthesis, their application is directly transferable to the N-benzoylation of amino acid esters. researchgate.netrsc.org

Coupling ReagentAbbreviationClassKey Features
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideEDAC / EDCCarbodiimide (B86325)Water-soluble byproduct; often used with additives like DMAP. scielo.org.mxscielo.org.mx
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltMinimizes racemization but forms a carcinogenic byproduct. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium SaltEfficient with low racemization, especially with HOBt. peptide.com
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium SaltReacts faster than HBTU with less epimerization. peptide.com

Enantioselective Synthesis and Stereochemical Control

Maintaining and controlling the stereochemistry at the α-carbon of leucine is paramount during the synthesis of this compound.

Asymmetric Synthesis of Chiral Amino Acid Esters

The synthesis of enantiomerically pure amino acid esters is the foundation for producing chiral N-benzoyl derivatives. A standard method involves the esterification of a commercially available enantiopure amino acid, such as L-leucine. This can be achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mxtsijournals.com This approach preserves the original stereochemistry of the amino acid.

More advanced methods focus on creating the chiral center during the synthesis. One such organocatalytic approach enables a one-pot synthesis of (R)-leucine methyl ester with high enantiomeric excess (94% ee). acs.orgnih.gov This highlights the progress in developing methods that construct the chiral amino acid ester framework from achiral precursors. acs.org Biocatalytic approaches using imine reductases have also been developed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters, offering high conversion and excellent enantioselectivity under mild conditions. nih.gov

Metal-Catalyzed Enantioselective Transformations

Metal catalysis offers powerful tools for enantioselective synthesis. While direct metal-catalyzed N-benzoylation is less common, the synthesis of the chiral leucine ester precursor can be achieved through various metal-catalyzed reactions. For instance, tandem palladium and isothiourea relay catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives. acs.org Copper-catalyzed asymmetric conjugate additions and rhodium-catalyzed hydrogenations are also established methods for creating chiral amino acid structures. mdpi.comhilarispublisher.com

Specific examples relevant to amino acid ester synthesis include:

Palladium-catalyzed reactions : Used in allylic amination to create α-amino acid derivatives. acs.org

Copper-catalyzed reactions : Employed in the asymmetric alkylation of amino acid derivatives with high yield and enantioselectivity. researchgate.net

Zirconium and Hafnium-catalyzed additions : Used for the enantioselective addition of dialkylzinc reagents to imines, forming chiral amino acid precursors. mdpi.com

These catalytic systems, often employing chiral ligands, are crucial for setting the stereocenter with high fidelity.

Organocatalytic Approaches to this compound Precursors

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral phase-transfer catalysis, often using catalysts derived from Cinchona alkaloids, is a well-developed method for the enantioselective synthesis of optically active α-amino acid derivatives from achiral Schiff base esters. researchgate.netacs.org

A notable one-pot procedure for synthesizing unnatural α-alkyl amino acid esters, including (R)-leucine methyl ester, utilizes organocatalysis. acs.orgnih.gov The process involves steps that are carefully controlled to avoid epimerization, confirming the reliability of mild reaction conditions in preserving stereochemical integrity. acs.org Proline and its derivatives are also frequently used as organocatalysts in Mannich reactions to produce syn-adducts of β-amino acids with excellent stereoselectivity. hilarispublisher.com

Racemization Control and Prevention Strategies

Racemization, the formation of an unwanted stereoisomer, is a significant challenge in amino acid chemistry, particularly during the activation of the carboxyl group for amide bond formation. highfine.compeptide.com The primary mechanism involves the formation of an oxazol-5(4H)-one intermediate, which can easily lose proton acidity at the α-carbon, leading to a loss of stereochemical integrity. thieme-connect.de

Several strategies are employed to suppress racemization:

Use of Additives : Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are commonly added during carbodiimide-mediated coupling reactions. highfine.combachem.com These additives react with the activated carboxylic acid to form an active ester intermediate that is more resistant to racemization than the initial activated species. peptide.comhighfine.com

Choice of Coupling Reagent : Uronium/aminium and phosphonium-based reagents like HATU, HBTU, and PyBOP are generally considered to cause less racemization than carbodiimides used without additives. peptide.comjpt.com

Base Selection : The choice and amount of base used can significantly impact racemization. Sterically hindered bases and careful control of stoichiometry are crucial. highfine.com For instance, using N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) requires careful consideration, as basicity influences the rate of racemization. highfine.compeptide.com

Temperature Control : Lowering the reaction temperature can help minimize the rate of racemization.

AdditiveAbbreviationFunction
1-HydroxybenzotriazoleHOBtForms active esters, suppresses racemization in carbodiimide couplings. bachem.com
1-Hydroxy-7-azabenzotriazoleHOAtMore effective than HOBt in accelerating coupling and suppressing racemization. bachem.com
Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPureA non-explosive and highly effective alternative to HOBt and HOAt. highfine.combachem.com
Copper(II) chlorideCuCl₂Used with HOBt to suppress racemization, particularly with challenging residues. peptide.compeptide.com

Transformation from Related Amino Acid Derivatives

This compound is most commonly synthesized from L-leucine or its corresponding methyl ester. A typical synthetic sequence begins with the esterification of L-leucine to form L-leucine methyl ester hydrochloride, followed by N-benzoylation. scielo.org.mxscielo.org.mx

The initial esterification is often accomplished by reacting L-leucine with methanol and a reagent like thionyl chloride or TMSCl. scielo.org.mx The resulting amino acid ester hydrochloride is then used directly in the subsequent coupling reaction. scielo.org.mx The N-benzoylation step involves reacting the L-leucine methyl ester with a benzoylating agent. This can be benzoic acid activated with a coupling reagent (like EDAC/DMAP) or benzoyl chloride in the presence of a base. scielo.org.mx

Alternatively, N-benzoylleucine can be prepared first from leucine, and then subsequently esterified or coupled to other molecules. adelaide.edu.au For more complex transformations, dianions can be generated from N-benzoyl amino acid methyl esters, which can then be alkylated to create α-substituted amino acids. nih.gov

Conversion from Other N-Benzoyl Amino Acid Methyl Esters

The conversion of other N-benzoyl amino acid methyl esters into this compound is not a standard synthetic route. Generally, this compound is synthesized directly from leucine methyl ester and a benzoylating agent. The more common approach involves the synthesis of a series of N-benzoyl amino acid methyl ester analogs by varying the initial amino acid.

A general and widely used method for synthesizing N-benzoylamino acid methyl esters involves a two-step process. scielo.org.mxscielo.org.mx First, the amino acid is esterified, followed by the N-acylation of the resulting amino acid methyl ester. scielo.org.mx

Step 1: Esterification of the Amino Acid The amino acid, such as leucine, is reacted with methanol in the presence of a reagent like trimethylchlorosilane (TMSCl) at room temperature. scielo.org.mxmdpi.com This reaction efficiently produces the corresponding amino acid methyl ester hydrochloride in good to excellent yields. mdpi.com The use of TMSCl with methanol provides a convenient system for this transformation. mdpi.com

Step 2: N-Benzoylation The resulting amino acid methyl ester hydrochloride is then subjected to N-benzoylation. This is typically achieved through a coupling reaction with a benzoic acid derivative. scielo.org.mxscielo.org.mx A common method employs a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane. scielo.org.mxscielo.org.mx This reaction couples the benzoic acid derivative to the amino group of the amino acid methyl ester, yielding the final N-benzoyl amino acid methyl ester. scielo.org.mx

This modular approach allows for the synthesis of a diverse library of N-benzoyl amino acid methyl esters by simply starting with different amino acids. For instance, analogs have been synthesized from valine, isoleucine, alanine (B10760859), phenylalanine, and tryptophan using this methodology. scielo.org.mxscielo.org.mx

Selective Functional Group Manipulations

In the synthesis of this compound, selective functional group manipulation is crucial, particularly when dealing with amino acids that have other reactive functional groups in their side chains. The primary manipulations involve the protection of the amino and carboxylic acid groups to ensure the desired reaction occurs at the correct site.

The synthesis of this compound itself from leucine does not require side-chain protection as the isobutyl side chain of leucine is non-reactive under standard peptide coupling and esterification conditions. However, the principles of selective functional group manipulation are fundamental to the synthesis of its analogs derived from other amino acids.

The general strategy involves:

Protection of the Carboxyl Group: The carboxylic acid functionality of the amino acid is typically protected as a methyl ester. ethz.ch This is often the first step in the synthesis. scielo.org.mxmdpi.com The esterification is a temporary modification to prevent the carboxyl group from reacting during the subsequent N-acylation step. ethz.ch

Acylation of the Amino Group: Once the carboxyl group is protected, the amino group is acylated using a benzoylating agent. scielo.org.mx This forms the stable amide bond.

Deprotection (if necessary): For many applications, the methyl ester is the desired final product. However, if the free carboxylic acid is needed, the methyl ester can be selectively hydrolyzed. chimia.ch

Emerging Catalytic Systems in this compound Synthesis

Recent advancements in catalysis offer promising avenues for more efficient and sustainable synthesis of this compound and related compounds. These emerging systems focus on improving reaction rates, selectivity, and catalyst reusability.

Heterogeneous and Nanocatalysis for Ester Formation

The esterification of amino acids is a key step in the synthesis of this compound. While traditional methods often use homogeneous catalysts, there is a growing interest in heterogeneous and nanocatalysts due to their advantages, such as easy separation from the reaction mixture and potential for reuse. biofueljournal.comrsc.org

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), have been used for the esterification of amino acids. mdpi.com These catalysts offer a cleaner workup compared to soluble acid catalysts. Metal-organic frameworks (MOFs) are also emerging as versatile heterogeneous catalysts that combine the benefits of both homogeneous and heterogeneous catalysis, offering high efficiency and reusability. rsc.org

Nanocatalysis: Nanocatalysts are gaining significant attention in organic synthesis due to their high surface-to-volume ratio, which often leads to enhanced catalytic activity. mdpi.comthermsr.com In the context of ester formation, various nanocatalysts have been explored for transesterification reactions to produce biodiesel (fatty acid methyl esters), and these principles can be extended to the synthesis of other esters. mdpi.comresearchgate.netjmbfs.org

For example, metal oxide nanocatalysts, such as those based on CaO, ZnO, and TiO2, have demonstrated high efficiency in esterification and transesterification reactions. researchgate.netjmbfs.orgfrontiersin.org The use of CaO-based nanoparticles, sometimes supported with gold (Au), has been shown to produce high yields of methyl esters under relatively mild conditions. researchgate.net These catalysts can often be recovered and reused multiple times without a significant loss of activity. researchgate.net The enhanced performance of nanocatalysts is attributed to their large surface area and high density of active sites. jmbfs.org

The application of such heterogeneous and nanocatalytic systems to the direct esterification of N-benzoylleucine could streamline the synthesis by potentially combining the benzoylation and esterification steps or by simplifying the purification process.

Catalyst TypeExampleKey AdvantagesRelevant Application
Heterogeneous Amberlyst-15 mdpi.comEasy separation, reusabilityEsterification of amino acids
Heterogeneous Metal-Organic Frameworks (MOFs) rsc.orgHigh efficiency, selectivity, reusabilityVarious organic reactions
Nanocatalyst CaO nanoparticles jmbfs.orgHigh surface area, high activity, reusabilityTransesterification for biodiesel
Nanocatalyst Ni doped ZnO frontiersin.orgGood catalytic activity and reusabilityBiodiesel production
Nanocatalyst CaO-based/Au nanoparticles researchgate.netHigh yield, reusabilityBiodiesel production

Dual Catalysis Approaches in C-N Bond Formation

The formation of the C-N amide bond is the cornerstone of synthesizing this compound. Dual catalysis, which involves the simultaneous use of two different catalysts to promote a single transformation, has emerged as a powerful strategy in organic synthesis to achieve novel reactivity and efficiency. cam.ac.uk

In the context of C-N bond formation, dual catalytic systems often involve the combination of a photoredox catalyst with another catalyst, such as a transition metal catalyst or an organocatalyst. cam.ac.uk While direct application to the synthesis of this compound via dual catalysis is not yet widely reported, the principles are highly relevant.

For example, visible-light-mediated dual catalysis has been used for the multicomponent coupling of alkenes, aryl electrophiles, and a nitrogen source to form C-N bonds. cam.ac.uk Another approach involves the dual catalytic synthesis of N-aryl-2-pyridones, highlighting the ability to form C-N bonds with high selectivity. cam.ac.uk

Manganese-based catalysts have also been employed for C-N bond formation through "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms, which allow for the N-alkylation of amines with alcohols. beilstein-journals.org While this is for N-alkylation rather than N-acylation, it demonstrates the potential of earth-abundant metals in catalyzing C-N bond formation.

The development of dual catalysis for the direct amidation of esters or carboxylic acids with amines is an active area of research. Such a system could provide a more atom-economical and efficient route to this compound by directly coupling a leucine ester with a benzoyl derivative under mild conditions, potentially avoiding the need for stoichiometric activating agents like EDAC. scielo.org.mx

Spectroscopic Characterization and Advanced Structural Analysis of N Benzoylleucine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within the N-Benzoylleucine methyl ester molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shifts (δ), reported in parts per million (ppm), indicate the position of the resonance signal relative to a standard. For this compound, the spectrum is characterized by distinct signals corresponding to the benzoyl group, the leucine (B10760876) backbone, the isobutyl side chain, and the methyl ester.

The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the benzene (B151609) ring current. The proton attached to the amide nitrogen (NH) also resonates downfield (typically δ 6.5-7.0 ppm), its chemical shift being sensitive to solvent and concentration. The α-proton (α-H), adjacent to both the amide and ester carbonyl groups, is shifted to approximately δ 4.8-5.0 ppm. The protons of the methyl ester (-OCH₃) give rise to a sharp singlet around δ 3.7 ppm. The protons of the leucine side chain (β-CH₂, γ-CH, and two δ-CH₃ groups) appear in the more shielded, upfield region of the spectrum (δ 0.9-1.8 ppm).

Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho-H)~7.8Doublet (d) or Multiplet (m)
Aromatic (meta/para-H)~7.4-7.5Multiplet (m)
Amide (NH)~6.7Doublet (d)
Alpha (α-H)~4.9Multiplet (m)
Methyl Ester (OCH₃)~3.7Singlet (s)
Beta (β-CH₂)~1.7-1.8Multiplet (m)
Gamma (γ-CH)~1.6Multiplet (m)
Delta (δ-CH₃)~0.95Doublet (d)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The carbonyl carbons of the ester and amide groups are the most deshielded, appearing far downfield (δ 167-174 ppm). The aromatic carbons of the benzoyl group resonate in the δ 127-134 ppm range. The α-carbon, attached to both nitrogen and a carbonyl group, is found around δ 52-54 ppm, while the methyl ester carbon appears at a similar position (~δ 52 ppm). The aliphatic carbons of the isobutyl side chain are located in the upfield region of the spectrum (δ 22-42 ppm). scielo.org.mx

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)~173.5
Amide Carbonyl (C=O)~167.5
Aromatic (C-ipso)~134
Aromatic (C-para)~132
Aromatic (C-ortho)~129
Aromatic (C-meta)~127
Alpha (α-C)~53
Methyl Ester (OCH₃)~52.5
Beta (β-C)~42
Gamma (γ-C)~25
Delta (δ-C)~22.5

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for unambiguous assignment of the ¹H and ¹³C signals and for determining the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the amide NH and the α-H. The α-H would, in turn, show a cross-peak to the β-CH₂ protons. Further correlations would be observed from the β-CH₂ to the γ-CH, and finally from the γ-CH to the two δ-CH₃ groups, confirming the connectivity of the entire leucine side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the α-H signal to the α-C signal, the methyl ester proton signal to the methyl ester carbon signal, and each of the side-chain proton signals to their corresponding carbon signals, allowing for definitive carbon assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons, regardless of whether they are connected through bonds. NOESY is particularly useful for conformational analysis. For instance, NOE cross-peaks between protons on the benzoyl ring and protons on the leucine side chain (e.g., the α-H or β-CH₂) would indicate a folded conformation where these groups are close to each other in space.

NMR is a powerful method for studying non-covalent interactions between molecules in solution. When this compound binds to another molecule, such as a host molecule or a biological receptor, the chemical environment of the nuclei at or near the binding interface changes. This change is observed as a perturbation (a shift) in the chemical shifts of their corresponding NMR signals.

By monitoring the ¹H or ¹⁵N-¹H HSQC spectra of the compound during a titration with a binding partner, one can identify which nuclei are most affected. spectrabase.com Residues exhibiting significant chemical shift perturbations (CSPs) are presumed to be part of the binding site. The magnitude of these shifts can be plotted against the concentration of the binding partner to determine the binding affinity and stoichiometry of the interaction. This technique provides valuable insight into the specific molecular recognition events involving this compound.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass, which can be used to deduce the elemental composition of the molecule. For this compound, with the molecular formula C₁₄H₁₉NO₃, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis.

AtomQuantityExact Mass (Da)Total Mass (Da)
¹²C1412.000000168.000000
¹H191.00782519.148675
¹⁴N114.00307414.003074
¹⁶O315.99491547.984745
Calculated Monoisotopic Mass [M] 249.136494
Calculated Mass of [M+H]⁺ 250.143769

An experimentally determined mass for the [M+H]⁺ ion that closely matches the calculated value of 250.143769 Da provides strong evidence for the elemental formula C₁₄H₁₉NO₃, thereby confirming the identity of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In the analysis of this compound, MS/MS provides valuable information about its molecular structure through characteristic fragmentation patterns.

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). The fragmentation of N-acyl amino acid esters is influenced by the presence of the amide and ester functional groups, as well as the nature of the amino acid side chain. nih.govlibretexts.org

Key fragmentation pathways for this compound are expected to include:

Amide Bond Cleavage: Scission of the amide bond can lead to the formation of a benzoyl cation (m/z 105) and the protonated leucine methyl ester. This is a common fragmentation pathway for N-benzoyl amino acid derivatives.

Ester Group Fragmentation: The ester moiety is prone to fragmentation. A characteristic loss of the methoxy (B1213986) group (-OCH₃) as a radical, or the loss of methanol (B129727) (CH₃OH), can occur from the precursor ion. nih.gov Another common fragmentation is the loss of the entire methyl ester group.

Side Chain Fragmentation: The isobutyl side chain of the leucine residue can undergo fragmentation, typically involving the loss of neutral molecules such as isobutene.

Formation of Iminium Ions: For amino acids with branched alkyl chains like leucine, the formation of iminium cations is a distinguishable decomposition pathway under electron ionization. nih.gov

A plausible fragmentation cascade for protonated this compound would involve the initial loss of methanol, followed by the loss of carbon monoxide, leading to the formation of an iminium ion derived from the leucine backbone. The analysis of these fragment ions allows for the unambiguous identification and structural confirmation of the molecule.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
250.14218.12[M+H - CH₃OH]⁺32.02
250.14190.12[M+H - CH₃OH - CO]⁺60.02
250.14105.03[C₆H₅CO]⁺145.11
250.14146.12[Leucine methyl ester + H]⁺104.02

Note: The m/z values are predicted based on the chemical formula C₁₄H₁₉NO₃ and common fragmentation patterns of similar molecules.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties.

The expected characteristic IR absorption bands for this compound are:

N-H Stretching: A prominent absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. mdpi.com For instance, N-(4-methylbenzoyl)-L-valine methyl ester shows this peak at 3326 cm⁻¹. scielo.org.mx

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are anticipated. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the leucine side chain and methyl ester group will be observed just below 3000 cm⁻¹.

Ester Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the range of 1735-1750 cm⁻¹ due to the stretching vibration of the carbonyl group in the methyl ester. scielo.org.mx N-(4-methylbenzoyl)-L-valine methyl ester exhibits this band at 1741 cm⁻¹. scielo.org.mx

Amide I (C=O) Stretching: Another strong absorption, known as the Amide I band, should appear around 1630-1660 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group. In N-(4-methylbenzoyl)-L-valine methyl ester, this is observed at 1634 cm⁻¹. scielo.org.mx

Amide II (N-H Bending and C-N Stretching): The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is expected in the region of 1510-1570 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: The benzene ring will give rise to characteristic C=C in-plane bending vibrations in the 1450-1600 cm⁻¹ range and out-of-plane bending vibrations below 900 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmide3300-3400
C-H Stretch (Aromatic)Benzene Ring>3000
C-H Stretch (Aliphatic)Leucine Side Chain, Methyl Ester<3000
C=O StretchEster1735-1750
Amide I (C=O Stretch)Amide1630-1660
Amide II (N-H Bend, C-N Stretch)Amide1510-1570
C-O StretchEster1000-1300
C=C Bend (Aromatic)Benzene Ring1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophores responsible for UV absorption are the benzoyl group and the ester carbonyl group.

The benzoyl moiety, containing a benzene ring conjugated with a carbonyl group, is expected to give rise to two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems typically show strong π → π* transitions. For the benzoyl group, a strong absorption band is expected at shorter wavelengths, likely below 250 nm.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The UV-Vis spectrum of this compound is therefore predicted to show a strong absorption band at a lower wavelength corresponding to the π → π* transition of the benzoyl chromophore, and a weaker band at a longer wavelength due to the n → π* transition of the carbonyl groups. iosrjournals.org

UV-Vis spectroscopy can also be employed to study the formation of intermolecular complexes. Changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) or changes in molar absorptivity, can indicate interactions with other molecules, such as solvents or metal ions. For instance, studies on metal complexes of leucine have shown shifts in λmax upon coordination, indicating the formation of new complexes. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

TransitionChromophorePredicted Wavelength Range (nm)
π → πBenzoyl Group< 250
n → πCarbonyl Groups (Amide and Ester)> 250

Advanced Conformational Analysis Using Integrated Spectroscopic and Computational Approaches

The three-dimensional structure and conformational flexibility of this compound can be investigated in detail by combining experimental spectroscopic data with computational modeling. This integrated approach provides a more complete understanding of the molecule's preferred shapes and the energy barriers between them.

Computational Methods:

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. nih.gov These methods can be used to:

Identify Stable Conformers: By systematically rotating the rotatable bonds in this compound (e.g., the Cα-Cβ bond in the leucine side chain, the N-Cα bond, and the C-C bond connecting the benzoyl group), different conformers can be generated and their relative energies calculated to identify the most stable structures.

Predict Spectroscopic Properties: Once the geometries of the stable conformers are optimized, their theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated. researchgate.net

Integrated Spectroscopic Analysis:

The computationally predicted spectra can then be compared with the experimental IR and UV-Vis data. A good agreement between the calculated and experimental spectra provides strong evidence for the predicted conformational preferences of the molecule. researchgate.net For example, the vibrational frequencies calculated for different conformers can be compared with the experimental IR spectrum to determine which conformer is predominant in the sample.

Studies on similar molecules, such as other amino acid derivatives, have demonstrated the utility of this combined approach. For instance, computational and experimental studies on leucine and isoleucine have provided insights into the equilibrium transitions between their side-chain conformations. yale.edu Such analyses for this compound would reveal how the N-benzoyl group influences the conformational landscape of the leucine residue.

This integrated approach allows for a detailed characterization of the structural and dynamic properties of this compound, which is crucial for understanding its chemical reactivity and potential biological activity.

Stereochemical Investigations and Chiral Recognition of N Benzoylleucine Methyl Ester

Chromatographic Enantioseparation Techniques

The resolution of racemic N-Benzoylleucine methyl ester into its constituent enantiomers is primarily accomplished through chiral chromatography. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely employed methods for this purpose. phenomenex.com The success of these techniques hinges on the selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions to maximize enantioselectivity.

Developing a successful chiral HPLC method for the enantioseparation of this compound involves a systematic screening process of columns and mobile phases. phenomenex.comresearchgate.net The process generally begins by testing a set of commercially available chiral stationary phases known for their broad applicability.

Method Scouting and Column Selection: The initial step is to screen a variety of CSPs. ymc.co.jp For N-aroylated amino acid esters like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are often the first choice. researchgate.netwindows.net Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are widely used due to their versatility. researchgate.net Pirkle-type phases, which are derivatives of optically pure amino acids, are designed for specific interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions that are crucial for resolving N-benzoyl derivatives. windows.net

Initial Mobile Phase Conditions: Method development typically starts with normal-phase conditions, as these often provide the best chiral recognition on polysaccharide and Pirkle-type CSPs. bgb-analytik.com A common starting point is a mobile phase consisting of a non-polar solvent like n-hexane with an alcohol modifier such as 2-propanol or ethanol. researchgate.net Additives like trifluoroacetic acid (TFA) may be incorporated to improve peak shape and resolution, especially for N-fluorenylmethoxycarbonyl (FMOC) derivatives. researchgate.net

The following table outlines a typical screening approach for developing a chiral HPLC method.

Table 1: Chiral HPLC Method Development Screening for this compound

CSP Type Typical Mobile Phase Detection Rationale/Comments
Polysaccharide (Cellulose/Amylose)n-Hexane / 2-Propanol (e.g., 90:10 v/v)UV (230 or 254 nm)Broad enantioselectivity for a wide range of compounds. The benzoyl group provides a chromophore for UV detection. researchgate.net
Pirkle-Type (e.g., (R)-DNBPG)n-Hexane / Ethanol (e.g., 95:5 v/v)UV (254 nm)Designed for π-π interactions with aromatic groups like the benzoyl moiety. windows.netresearchgate.net
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC)Methanol (B129727) / Water or Polar Organic ModeUV, MSEffective for N-blocked amino acids; compatible with mass spectrometry (MS). sigmaaldrich.com

Once initial separation is achieved, the method is optimized by adjusting the mobile phase composition, flow rate, and column temperature. phenomenex.com For preparative purposes, methods are developed on analytical columns and then scaled up. ymc.co.jp

Gas chromatography offers high efficiency, sensitivity, and rapid analysis times for the enantioseparation of volatile compounds. uni-muenchen.de For amino acid analysis, derivatization is necessary to increase volatility. While this compound itself can be analyzed, often other derivatives like N-trifluoroacetyl (TFA) amino acid esters are used. uni-muenchen.denih.gov The principles, however, remain the same.

The separation mechanism in chiral GC relies on the formation of transient diastereomeric adducts between the analyte and the CSP. uni-muenchen.de The differing thermodynamic stability of these adducts results in different retention times. uni-muenchen.de

Chiral Stationary Phases for GC: Cyclodextrin-based CSPs are among the most versatile and effective for separating amino acid derivatives. uni-muenchen.de Specifically, phases like octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E) have demonstrated excellent performance and improved enantioseparation for N-TFA amino acid methyl esters compared to older phases like Chirasil-Val. nih.gov These CSPs can resolve a broad range of chiral compounds, including most canonical amino acids. uni-muenchen.de For many amino acid derivatives, the D-enantiomer elutes before the L-enantiomer on these phases. uni-muenchen.de

The coupling of GC with mass spectrometry (GC-MS) is a powerful tool that allows for unambiguous identification of the enantiomers, even at trace levels, by using selected ion monitoring (SIM). uni-muenchen.de

The optimization of separation parameters is crucial for achieving baseline resolution and robust analytical methods. Key factors include the composition of the mobile phase, the choice of the stationary phase, and the column temperature. nih.govscielo.org.mx

Mobile Phase Optimization: In HPLC, the composition of the mobile phase significantly influences retention and enantioselectivity (α). For normal-phase chromatography of N-benzoyl amino acid esters on a Pirkle-type CSP like (R)-N-(3,5-dinitrobenzoyl)-phenylglycine, the type and concentration of the polar modifier (e.g., ethanol, 2-propanol) in n-hexane are critical. researchgate.netresearchgate.net Generally, increasing the concentration of the polar alcohol modifier decreases retention times. nih.gov The choice of alcohol can also impact selectivity. researchgate.net

The Soczewiński equation, which describes a linear relationship between the logarithm of the retention factor (log k) and the logarithm of the mole fraction of the polar modifier, can be used to model retention behavior and predict selectivity over a range of mobile phase compositions. researchgate.net

Additives play a key role, especially in polar ionic or reversed-phase modes. mdpi.com Acidic additives (e.g., TFA, formic acid) and basic additives (e.g., diethylamine) can control the ionization state of the analyte and stationary phase, improve peak shape, and modulate interactions, thereby affecting enantioseparation. nih.govmdpi.com

Table 2: Illustrative Effect of Mobile Phase Composition on Enantioselectivity of N-Benzoylleucine Esters

Mobile Phase (% 2-propanol in n-hexane) Retention Factor (k' of first eluting enantiomer) Selectivity Factor (α)
2%15.81.18
5%7.51.15
10%3.21.12
20%1.51.09

Note: Data is representative for N-benzoyl amino acid esters on a Pirkle-type CSP, illustrating general trends. researchgate.net

Stationary Phase Parameters: The choice of CSP is the most critical parameter. As discussed, polysaccharide and Pirkle-type phases are highly effective for this compound. The specific chemistry of the CSP—for instance, the presence of π-acceptor groups like the 3,5-dinitrobenzoyl moiety—is designed to interact strongly with the π-donor benzoyl group of the analyte. researchgate.netirb.hr

Temperature Effects: Column temperature is another important factor. In most cases, enantioseparation is an enthalpy-driven process, meaning lower temperatures often lead to better resolution and higher selectivity. scielo.org.mx The relationship between retention, selectivity, and temperature can be described by the van't Hoff equation, which typically shows a linear plot, indicating that the fundamental recognition mechanism does not change significantly over a moderate temperature range. scielo.org.mx

Mechanistic Understanding of Chiral Discrimination and Intermolecular Interactions

The ability to distinguish between enantiomers, a process known as chiral recognition, is fundamental in many areas of chemistry and pharmacology. For this compound, this recognition is governed by a complex interplay of non-covalent intermolecular forces that lead to the transient formation of diastereomeric complexes with a chiral selector, such as a chiral stationary phase (CSP) in chromatography. The stability and geometry of these complexes differ for each enantiomer, allowing for their separation.

Elucidation of π-π Stacking Interactions in Chiral Recognition

One of the most significant non-covalent forces driving the chiral recognition of N-aroyl amino acid esters is the π-π stacking interaction. nih.gov This interaction occurs between the electron-rich aromatic ring of the N-benzoyl group and an aromatic system within the chiral selector. The effectiveness of chiral recognition often relies on a "π-π donor-acceptor" model. researchgate.net In this model, the benzoyl group of the analyte can act as a π-basic (electron-donating) system that interacts favorably with a π-acidic (electron-deficient) aromatic ring on the chiral selector, or vice versa.

The nature of the aromatic systems involved directly influences the degree of chiral separation. For instance, replacing a simple benzoyl group with more extended or electronically different aromatic systems can enhance or alter the selectivity.

Interacting System 1 (Analyte)Interacting System 2 (Selector)Interaction TypeSignificance in Chiral Recognition
N-Benzoyl groupπ-Acidic aromatic ring (e.g., 3,5-dinitrobenzoyl)π-Donor/π-AcceptorPrimary driving force for complexation and enantioseparation. researchgate.net
Phenyl ringNaphthyl groupπ-π StackingEnhanced interaction due to larger aromatic system, often leading to greater selectivity. researchgate.net
Benzoyl groupPhenyl groupParallel-displaced or T-shaped π-stackingSpecific geometric arrangements that stabilize one diastereomeric complex over the other. nih.govacs.org

This table illustrates key π-π stacking interactions involved in the chiral recognition of N-benzoyl amino acid derivatives.

Hydrogen Bonding and Other Non-Covalent Interactions in Diastereomeric Complex Formation

While π-π stacking is a critical component, it rarely acts alone. Chiral recognition is typically the result of a combination of simultaneous non-covalent interactions. Hydrogen bonding, in particular, provides crucial directional and stabilizing contributions to the formation of diastereomeric complexes. mst.edu For this compound, the key sites for hydrogen bonding are the amide proton (N-H) and the carbonyl oxygens of the amide and the methyl ester.

A widely accepted model for the chiral recognition of N-acylamino acid derivatives proposes at least two simultaneous hydrogen bonding interactions between the analyte and the chiral selector. researchgate.net These interactions, in conjunction with the aforementioned π-π stacking, create a three-point interaction model that fixes the analyte's orientation relative to the chiral selector, magnifying the energetic differences between the two enantiomeric complexes. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen of the benzoyl group and the ester group can act as hydrogen bond acceptors. researchgate.netnih.gov

Interaction TypeAnalyte Group (this compound)Selector Group (Example)Role in Complex Formation
Hydrogen Bond (Donor)Amide N-HCarbonyl Oxygen (C=O)Key directional interaction, helps lock conformation. researchgate.net
Hydrogen Bond (Acceptor)Amide C=O, Ester C=OAmide N-H, Hydroxyl O-HProvides additional stability to the diastereomeric complex. researchgate.netnih.gov
Dipole StackingEster group, Amide groupPolar groups on selectorContributes to the overall binding energy. mst.edu
Steric RepulsionIsobutyl side chain (Leucine)Bulky groups on selectorPrevents one enantiomer from binding as effectively as the other.

This table summarizes the principal non-covalent interactions, besides π-π stacking, that are essential for the formation of stable diastereomeric complexes.

Methodologies for Absolute Configuration Determination

Determining the absolute configuration (i.e., the R or S designation at a stereocenter) of a chiral molecule like this compound is essential for understanding its stereochemical properties. Several powerful analytical techniques are employed for this purpose. researchgate.net

The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. sioc-journal.cn This technique provides a three-dimensional map of the electron density of a molecule in its crystalline state. When a derivative of the molecule containing a heavy atom (e.g., bromine or heavier) is used, the anomalous dispersion effect allows for the unambiguous assignment of the absolute stereochemistry. uzh.ch For example, analysis of a p-bromobenzoyl derivative of a chiral molecule can definitively establish its configuration. uzh.ch

Nuclear Magnetic Resonance (NMR) spectroscopy offers several indirect methods for configuration assignment. sioc-journal.cn One common approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov A CDA reacts with the enantiomers to form covalent diastereomers, while a CSA, like a thiourea (B124793) derivative, forms non-covalent diastereomeric complexes directly in the NMR tube. acs.orgnih.gov In either case, the resulting diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to a specific absolute configuration based on established models for the diastereomeric complex.

A notable NMR-based technique is the Phenylglycine methyl ester (PGME) method. This method is particularly useful for determining the absolute configuration of chiral carboxylic acids and their derivatives. nih.gov By converting the analyte into an amide with (R)- or (S)-PGME, a consistent pattern of shielding or deshielding effects on the protons near the chiral center is observed in the ¹H NMR spectrum, allowing for a reliable assignment of the unknown configuration. nih.gov

MethodPrincipleApplication to this compound
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. Use of a heavy atom derivative allows for unambiguous assignment. researchgate.netuzh.chA crystalline derivative (e.g., p-bromobenzoyl) could be synthesized and analyzed to provide definitive proof of its absolute configuration.
NMR with Chiral Solvating Agents (CSAs) Formation of transient, non-covalent diastereomeric complexes with a CSA, leading to separate NMR signals for each enantiomer. acs.orgnih.govThe enantiomers of this compound could be distinguished by adding a CSA to the NMR sample, with the interaction model revealing the configuration.
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR spectra. nih.govThe methyl ester could be hydrolyzed to the carboxylic acid, then reacted with a CDA (e.g., Mosher's acid) for analysis.
Phenylglycine Methyl Ester (PGME) Method A specific CDA method where derivatization with PGME leads to predictable shielding/deshielding patterns in the ¹H NMR spectrum. nih.govThe N-Benzoylleucine moiety (as a carboxylic acid) can be coupled with PGME to determine its absolute configuration via ¹H NMR analysis.

This table outlines the primary methodologies used to determine the absolute configuration of chiral molecules like this compound.

Reaction Mechanisms and Chemical Transformations Involving N Benzoylleucine Methyl Ester

Hydrolysis Reaction Mechanisms and Kinetics

The hydrolysis of N-acyl amino acid esters like N-Benzoylleucine methyl ester involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. This process can be catalyzed by acids, bases, or enzymes, with the latter offering high specificity and operating under mild conditions.

The kinetics of enzyme-catalyzed hydrolysis of N-acyl amino acid esters can exhibit complex behaviors, including substrate activation or inhibition. For instance, in studies of similar substrates like N-benzoyl-L-serine methyl ester catalyzed by enzymes such as bromelain (B1164189), plots of initial reaction velocity versus substrate concentration can be markedly curved. This curvature can indicate that the substrate itself acts as a modifier of the reaction rate. Current time information in Bangalore, IN.

In such cases, a general substrate-activation model can be applied. This model posits the formation of not only a binary enzyme-substrate (ES) complex but also a ternary enzyme-substrate-substrate (SES) complex. The breakdown of these complexes into products may occur at different rates. For the bromelain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester, the ternary complex (SES) breaks down significantly faster than the binary complex (ES), leading to substrate activation. The kinetic parameters for such a model include the dissociation constants for the formation of the ES and SES complexes and the rate constants for their respective breakdowns. Current time information in Bangalore, IN. Modifiers like urea (B33335) and guanidine (B92328) hydrochloride, even at concentrations of 1M, have been shown to have only minor effects on the kinetic parameters for the hydrolysis of some N-acyl serine esters catalyzed by enzymes like bromelain and papain. Current time information in Bangalore, IN.

Evaluating the complex kinetics of substrate-activated enzyme reactions requires robust computational methods. When graphical methods like Lineweaver-Burk plots yield non-linear curves, computational approaches based on function minimization are employed to determine the kinetic parameters. Current time information in Bangalore, IN. These methods involve fitting the initial rate data directly to the Michaelis-Menten equation modified to account for substrate activation.

For a non-compulsory substrate-activated model, where the substrate (S) binds to the enzyme (E) to form a productive ES complex and can also bind to the ES complex to form a ternary SES complex, the initial velocity (vᵢ) is described by a more complex rate equation. Computational programs can minimize the sum of squared differences between the experimental rates and the rates predicted by the kinetic model to find the best-fit values for the parameters: Kₘ (Michaelis constant for ES formation), k (rate constant for ES breakdown), Kₐ (dissociation constant for SES formation), and k' (rate constant for SES breakdown). Current time information in Bangalore, IN. This approach allows for a precise quantitative description of the catalytic process, even when complex modifier mechanisms are at play. Current time information in Bangalore, IN.

Oxidative Transformations and Decarboxylation Pathways

N-acyl amino acids and their esters can undergo oxidative transformations that lead to the cleavage of carbon-carbon bonds and decarboxylation, often facilitated by metal catalysts.

The oxidative decarboxylation of N-acyl amino acids, including N-benzoylleucine, can be induced by systems such as Ag(I)/Cu(II)/S₂O₈²⁻ in an aqueous medium at room temperature. researchgate.net This process converts the N-acyl amino acid into an imide. Specifically, the reaction of N-benzoylleucine under these conditions results in the formation of N-formylbenzamide. researchgate.net This transformation highlights a metal-catalyzed pathway for cleaving the amino acid side chain. The synergistic effect of Cu(II) in such systems is believed to facilitate the oxidation of an intermediate alkyl radical to various products, including imides. researchgate.net

The formation of N-formylbenzamide from the oxidative decarboxylation of N-benzoylvaline and N-benzoylleucine suggests the involvement of specific mechanistic intermediates. researchgate.net The proposed mechanism involves an initial oxidative decarboxylation to generate a radical species. This radical can then be oxidized to an enamide intermediate. The subsequent oxidative cleavage of this enamide is believed to be the pathway that leads to the formation of N-formylbenzamide. researchgate.net This indicates that the carbon-carbon bond between the α- and β-carbons of the leucine (B10760876) side chain is cleaved during the reaction.

C-N Bond Formation Reactions Utilizing this compound as a Substrate

This compound is a valuable substrate in reactions designed to form new carbon-nitrogen (C-N) bonds, most notably in the synthesis of peptides. scielo.org.mxlibretexts.org In this context, the N-benzoyl group serves as a protecting group for the amine, while the methyl ester protects the carboxylic acid.

In peptide synthesis, a C-N (amide) bond is formed between the carboxyl group of one amino acid and the amino group of another. libretexts.org To achieve a specific peptide sequence, the reactive amino and carboxyl groups must be selectively protected and deprotected. spcmc.ac.in this compound can act as the C-terminal amino acid component in a coupling reaction. Its amino group is protected by the benzoyl group, preventing it from reacting. The methyl ester protects the carboxyl group, but it can be activated (e.g., by hydrolysis to the free acid followed by treatment with a coupling agent like DCC) to react with the free amino group of another N-protected amino acid. libretexts.orgspcmc.ac.in

The general sequence for forming a dipeptide like Alanyl-Leucine, where this compound is the leucine source, would involve:

Hydrolysis of the methyl ester of N-Benzoylleucine to yield N-Benzoylleucine.

Activation of the carboxyl group of N-Benzoylleucine.

Coupling with an N-protected alanine (B10760859) (e.g., Fmoc-Ala) to form the protected dipeptide (Fmoc-Ala-Leu-Bz).

Removal of the protecting groups to yield the final dipeptide.

This fundamental C-N bond-forming reaction is the cornerstone of peptide and protein chemistry. libretexts.org

Transesterification Reactions for Ester Group Modification

This compound, like other carboxylic acid esters, can undergo transesterification to modify its ester group. This reaction involves the exchange of the alkoxy group (-OCH₃) with a different alkoxy group from another alcohol. The transformation is typically catalyzed by either an acid or a base, or facilitated by enzymes, offering a versatile method for synthesizing a variety of N-benzoylleucine esters. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it toward the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Chemical Transesterification: Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, stronger as a nucleophile than the alcohol, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original methoxide (B1231860) group to yield the new ester. masterorganicchemistry.com

In acidic conditions, a catalyst such as sulfuric acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final transesterified product. masterorganicchemistry.com

Enzymatic Transesterification: Enzymatic methods provide a milder and often more selective alternative to chemical catalysis. Lipases are the most commonly used enzymes for this purpose. mdpi.com These biocatalysts can facilitate transesterification in non-aqueous or low-water systems to synthesize various esters, including those of N-acyl amino acids. mdpi.comd-nb.info For instance, immobilized lipases like that from Candida antarctica B are effective in catalyzing the acylation of sugars with fatty acids or their esters, a reaction analogous to the transesterification of this compound with a different alcohol. mdpi.com While the application of proteases and lipases can sometimes be limited by the substrate scope, especially with bulkier amino acids, they represent a key green chemistry approach. d-nb.info The process can involve the aminolysis of esters formed in situ from cosolvents like glycerol, achieving high conversion rates. d-nb.info

Table 1: Overview of Transesterification Methods for Ester Modification

Method Catalyst/Enzyme Typical Conditions Mechanism Key Features
Base-Catalyzed Sodium methoxide, Potassium hydroxide (B78521) Anhydrous alcohol (used in excess) Nucleophilic Acyl Substitution Fast reaction rates; risk of side reactions like saponification if water is present. masterorganicchemistry.com
Acid-Catalyzed Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) Anhydrous alcohol (used in excess), often with heating Carbonyl Activation followed by Nucleophilic Attack Reversible; requires excess alcohol to shift equilibrium. masterorganicchemistry.com

| Enzymatic | Lipases (e.g., from Candida antarctica B), Acylases | Non-aqueous or low-water solvent systems, mild temperatures | Enzyme-Substrate Complex Formation | High selectivity (regio- and enantioselectivity); environmentally friendly conditions. mdpi.comd-nb.info |

Oxygenation Reactions and Formation of Related Imides

This compound and its parent N-acyl amino acid can undergo oxygenation reactions that lead to the formation of imides or other oxidized products. These transformations often proceed through radical or peroxide intermediates and can result in either modification of the amino acid side chain or cleavage of the molecule.

One significant pathway involves the oxygenation of an oxazolin-5-one intermediate, which can be formed from N-benzoylleucine. The oxazolinone possesses an acidic proton at the C4 position, which can be removed by a base. The resulting anion reacts with molecular oxygen to form a hydroperoxide intermediate. cdnsciencepub.com This intermediate is unstable and can decompose through the loss of carbon dioxide to yield an imide. cdnsciencepub.com In the case of the leucine derivative, this process results in the formation of benzoyl isovaleryl imide. cdnsciencepub.com The identity of this product has been confirmed by its hydrogenation to the corresponding dihydro derivative and by comparison with an authentic sample. cdnsciencepub.com

Another documented method is the oxidative decarboxylation of N-acyl amino acids using a combination of metal ions and a strong oxidizing agent. Research has shown that treating N-benzoylleucine with a system of silver(I), copper(II), and persulfate (Ag⁺/Cu²⁺/S₂O₈²⁻) in water at room temperature leads to oxidation. researchgate.net This reaction is proposed to proceed through an enamide intermediate, which then undergoes oxidative cleavage to yield N-formylbenzamide. researchgate.netorganic-chemistry.org

Furthermore, controlled oxidation can be utilized to modify the amino acid side chain. For example, N-benzoyl phenylalanine methyl ester has been successfully converted to benzoyl aspartic acid methyl ester using the strong oxidant Ruthenium tetroxide (RuO₄). ias.ac.in This demonstrates that the side chain can be targeted for oxidation while the N-benzoyl and methyl ester groups remain intact. Similar strategies could potentially be applied to this compound to introduce functionality to its isobutyl side chain. ias.ac.in

Table 2: Research Findings on Oxygenation of N-Benzoylleucine and Related Derivatives

Substrate Reagents & Conditions Major Product(s) Research Focus Citation(s)
N-Benzoylleucine derived oxazolin-5-one O₂, Triethylamine (B128534) (Et₃N) in CH₃CN Benzoyl isovaleryl imide, CO₂ Formation of imides via oxygenation of azlactone intermediates. cdnsciencepub.com
N-Benzoylleucine Ag⁺/Cu²⁺/(NH₄)₂S₂O₈, H₂O, Room Temperature N-formylbenzamide Oxidative decarboxylation and cleavage leading to smaller amide fragments. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N Benzoylleucine Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For N-Benzoylleucine methyl ester, these calculations would reveal fundamental aspects of its electronic structure. Key predictable properties include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Furthermore, these methods can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule would interact with other reagents.

Table 6.1: Representative Quantum Chemical Properties (Hypothetical for this compound)

Property Predicted Value Significance
HOMO Energy - Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy - Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap - Indicator of chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Space Exploration

This compound is a flexible molecule with multiple rotatable bonds. Molecular dynamics (MD) simulations are powerful tools used to explore the vast conformational space of such molecules over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred three-dimensional structures (conformers) of the molecule in different environments, such as in a vacuum or in various solvents.

Analysis of the MD trajectory provides insights into the molecule's dynamic behavior, including the stability of different conformers and the energy barriers for transitioning between them. This is critical for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Docking and Binding Affinity Predictions in Chiral Recognition Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This method is particularly vital for studying chiral recognition, where a chiral selector (like a chiral stationary phase in chromatography) selectively binds to one enantiomer of a chiral analyte over the other.

For this compound, docking simulations could be used to model its interaction with various chiral selectors, such as polysaccharide-based stationary phases or proteins. These simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. By comparing the binding affinities of the (R)- and (S)-enantiomers, one can predict which enantiomer would bind more strongly, providing a molecular-level explanation for the observed enantioseparation in techniques like HPLC. The interactions stabilizing the complex, such as hydrogen bonds and π-π stacking, can also be identified.

Table 6.2: Example Docking Results for Enantiomer Recognition (Hypothetical Data)

Enantiomer Chiral Selector Predicted Binding Affinity (kcal/mol) Key Interactions
(S)-N-Benzoylleucine methyl ester Amylose tris(3,5-dimethylphenylcarbamate) - Hydrogen bonding, π-π stacking

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states. For a reaction involving this compound, such as its synthesis via esterification of N-Benzoylleucine or its hydrolysis, quantum chemical calculations can determine the reaction pathway and the associated energy barriers (activation energies).

Transition state theory (TST) combined with DFT calculations allows for the precise location of the highest energy point along the reaction coordinate—the transition state. Analyzing the geometry and vibrational frequencies of the transition state provides a detailed mechanistic understanding of bond-breaking and bond-forming processes. This knowledge is crucial for optimizing reaction conditions or designing catalysts.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles, which can then be compared with experimental data to confirm molecular structures. For this compound, it is possible to compute its expected Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts and coupling constants). This involves calculating the magnetic shielding tensors for each nucleus in the molecule's computed equilibrium geometry.

Similarly, infrared (IR) spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. Comparing these predicted spectra with experimental ones serves as a powerful method for structural validation.

Table 6.3: List of Compounds Mentioned

Compound Name
This compound
N-Benzoylleucine

N Benzoylleucine Methyl Ester As a Chiral Building Block in Advanced Organic Synthesis

Utility in Peptide Synthesis and Peptidomimetics

N-Benzoylleucine methyl ester and related N-acyl amino acid derivatives are instrumental in the field of peptide synthesis and the development of peptidomimetics. The benzoyl group serves as a protecting group for the amine functionality of leucine (B10760876), allowing for controlled peptide bond formation.

In peptide synthesis, the selective protection and deprotection of amino and carboxyl groups are crucial. The use of N-acyl protecting groups, such as the benzoyl group in this compound, is a fundamental strategy. researchgate.net The methyl ester protects the carboxylic acid end, allowing the N-protected amino acid to be coupled with another amino acid or peptide chain. For instance, dipeptide systems can be synthesized with high yields and diastereoselectivity through a titanium tetrachloride (TiCl4)-assisted condensation reaction between N-protected amino acids and amino acid methyl esters. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. This compound can be a starting point for creating these modified structures. For example, methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids have been synthesized and are considered promising building blocks for peptidomimetics. iaea.org

Design and Synthesis of N-Acyl Amino Acid Derivatives for Specific Research Applications

The core structure of this compound allows for the design and synthesis of a wide array of N-acyl amino acid derivatives tailored for specific research purposes, including the development of bioactive compounds and functional materials. mdpi.comchalmers.se The synthesis of these derivatives often involves the acylation of an amino acid ester. scielo.org.mx

N-acyl amino acids themselves are a significant class of molecules with diverse biological activities. nih.gov The synthesis of these compounds can be achieved through various chemical methods, including the Schotten-Baumann reaction, direct dehydration condensation, and amidation of fatty acid derivatives. researchgate.net For example, a series of N-benzoyl amino esters and acids have been synthesized from commercially available amino acids and evaluated for their antifungal activity. scielo.org.mx

The table below showcases different synthetic methods for N-acyl amino acid derivatives and their key features.

Synthetic Method Description Advantages Disadvantages
Schotten-Baumann Condensation Reaction of an amino acid with an acyl chloride in the presence of a base.Mainstream method for industrial synthesis.May require harsh conditions.
Direct Dehydration Condensation High-temperature reaction between fatty acids and amino acid salts. researchgate.netCan achieve high conversion rates. researchgate.netHigh temperatures can lead to side reactions. researchgate.net
Amidation of Fatty Acid Methyl Esters Reaction of a fatty acid methyl ester with an amino acid. researchgate.netCan produce high yields. researchgate.netMay require a catalyst like sodium methoxide (B1231860). researchgate.net
Enzymatic Synthesis Use of enzymes to catalyze the acylation of amino acids. chalmers.seMild reaction conditions, environmentally friendly. researchgate.netLower yields compared to chemical methods. researchgate.net

Application in the Asymmetric Synthesis of Complex Molecules and Pharmaceutical Intermediates

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. buchler-gmbh.com This is particularly important in the synthesis of complex molecules and pharmaceutical intermediates, where specific stereoisomers are often required for biological activity. buchler-gmbh.comdapinpharma.com

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. numberanalytics.com Chiral building blocks, like this compound, introduce a predefined stereocenter into the target molecule. This strategy is widely used in the synthesis of natural products and pharmaceuticals. nih.govrsc.org For example, enantiomerically pure α-methyl-β-phenylserines have been synthesized using chiral aldehydes derived from α-methylserine, demonstrating the utility of chiral amino acid derivatives in creating new stereocenters with high control. unirioja.es

The synthesis of pharmaceutical intermediates often relies on the construction of optically active molecules. sumitomo-chem.co.jp For instance, an optimized Strecker-type condensation has been used to synthesize a key intermediate for fentanyl analogues, highlighting the importance of efficient synthetic routes to complex piperidine (B6355638) structures. researchgate.net The development of methods for the asymmetric desymmetrization of prochiral molecules also provides access to valuable chiral building blocks. nih.gov

The following table presents examples of complex molecules and intermediates synthesized using chiral building blocks derived from amino acids.

Target Molecule/Intermediate Chiral Building Block/Method Significance Reference
Enantiomeric Neplanocins AOptically active cyclopentenyl alcoholAnticancer activity rsc.org
α-Methyl-β-phenylserine isomers(S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinalsPeptidomimetics and intermediates for pharmaceuticals unirioja.es
Pyrrolidine and Piperidine derivativesAsymmetric intramolecular Michael reactionVersatile building blocks for alkaloid synthesis rsc.org
(R)-(-)-α-MethylserineBislactim ether of cyclo-(L-Val-DL-Ala)Nonproteinogenic amino acid for biochemical studies d-nb.info

Role in Understanding Evolutionary Changes in Genetic Code

The study of simple N-acyl amino acids, including derivatives like this compound, offers insights into the prebiotic chemistry that may have led to the evolution of the genetic code. ias.ac.in The genetic code is not random, and its evolution likely involved a stepwise progression from a simpler set of amino acids. nih.govnih.gov

One hypothesis suggests that the genetic code began with a small number of amino acids and expanded over time. nih.gov Chemical studies have shown that it is possible to interconvert different amino acid side chains within a protected peptide backbone. For example, N-benzoyl phenylalanine methyl ester has been transformed into N-benzoyl aspartic acid methyl ester. ias.ac.in Furthermore, N-benzoyl serine methyl ester has been used as a synthon to generate other amino acids, such as N-benzoyl phenylalanine methyl ester and N-benzoyl leucine methyl ester, through reactions with appropriate organocuprate reagents. ias.ac.in

These chemical transformations demonstrate plausible pathways for how a limited set of primordial amino acids could have given rise to the diversity of amino acids seen in the modern genetic code. The non-random structure of the genetic code and the relationships between codons and amino acid properties support the idea of a coevolutionary process. nih.govplos.org

Emerging Research Directions and Interdisciplinary Perspectives

Integration with Green Chemistry Principles for Sustainable Synthesis Routes

The chemical industry's increasing focus on sustainability has spurred research into greener synthetic pathways for N-acyl amino esters like N-Benzoylleucine methyl ester. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional synthesis methods often rely on stoichiometric reagents and volatile organic solvents. In contrast, modern approaches are exploring more environmentally benign alternatives.

Key areas of development include:

Use of Greener Solvents: Research has demonstrated the viability of using water as a solvent for related reactions, such as the oxidative decarboxylation of N-acyl amino acids, which can reduce reliance on volatile organic compounds (VOCs). researchgate.net

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. Catalytic amounts of reagents reduce waste and often allow for milder reaction conditions. For instance, the direct coupling of amino acid esters with alcohols can be achieved using ruthenium-based catalysts without the need for a base. d-nb.info

Bio-based Feedstocks: The potential to use bio-based alcohols for the N-alkylation of amino acid esters presents an opportunity to incorporate renewable resources into the synthesis process, further enhancing its green credentials. d-nb.info

The integration of these principles is crucial for developing synthetic routes that are not only efficient but also environmentally responsible.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound and its analogs is greatly influenced by the choice of catalyst, which dictates the reaction's efficiency, selectivity, and scope. Researchers are actively developing novel catalytic systems to overcome the limitations of classical methods, such as the Schotten-Baumann reaction, which may require harsh conditions.

Recent advancements in catalysis include:

Homogeneous Catalysis: Ruthenium complexes, such as the Shvo catalyst, have proven effective for the direct N-alkylation of amino acid esters using alcohols. d-nb.info This method is notable for proceeding without an added base and showing high retention of stereochemistry. d-nb.info

Bimetallic Catalytic Systems: A combination of silver(I) and copper(II) salts has been used to induce the oxidative decarboxylation of N-acyl amino acids in water, providing a pathway to different types of products. researchgate.net The synergistic effect of the two metals can facilitate unique transformations. researchgate.net

Heterogeneous Catalysis: While not specific to this compound, the broader field of ester production is seeing significant advances in heterogeneous catalysis. mdpi.com Systems like sodium nitrate (B79036) on a silica-alumina support are being explored for fatty acid methyl ester production. mdpi.com Such catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles.

These catalytic innovations are pivotal for creating more efficient and selective chemical transformations.

Catalytic SystemReaction TypeKey FeaturesSource
Ruthenium-based Shvo's CatalystDirect N-AlkylationBase-free conditions; high retention of stereochemistry; allows use of alcohols as alkylating agents. d-nb.info
Ag(I)/Cu(II)/S₂O₈²⁻Oxidative DecarboxylationCan be performed in water; synergistic effect between metal co-catalysts. researchgate.net
NaNO₃/SiAlTransesterification (General Ester Production)Heterogeneous catalyst; potential for reusability and simplified product purification. mdpi.com

Rational Design of this compound Derivatives for Targeted Research Applications

This compound serves as a scaffold for the rational design of new molecules with specific biological or chemical properties. By modifying the benzoyl group, the leucine (B10760876) side chain, or the ester moiety, researchers can tune the molecule's characteristics for targeted applications.

Notable research applications for its derivatives include:

Antifungal Agents: A series of N-benzoyl amino esters, including derivatives of leucine, have been synthesized and evaluated for their antifungal activity against filamentous fungi like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx Structure-activity relationship studies have shown that substituents on the benzoyl ring and the nature of the amino acid side chain significantly influence the biological activity. scielo.org.mxscielo.org.mx

Herbicide Safeners: Novel methyl (R)-N-benzoyl-thiazolidine-4-carboxylates have been designed by combining active substructures. mdpi.com These compounds have been shown to protect maize from injury caused by chlorimuron-ethyl, a common herbicide. Molecular docking studies suggest these derivatives may compete with the herbicide for its target enzyme's active site. mdpi.com

Chiral Stationary Phases: While not a direct application of a derivative, the structural motifs of N-benzoyl amino acids are used in the design of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate enantiomers. researchgate.net

This targeted design approach allows chemists to create a diverse library of compounds from a common starting point, accelerating the discovery of new functional molecules.

Derivative ClassStructural ModificationTargeted Research ApplicationSource
Substituted N-Benzoyl Amino EstersVariations in substituents on the benzoyl aromatic ring.Development of novel antifungal agents. scielo.org.mxscielo.org.mx
N-Benzoyl-Thiazolidine-4-CarboxylatesCondensation with l-cysteine (B1669680) methyl ester and ketones to form a thiazolidine (B150603) ring.Creation of herbicide safeners to protect crops. mdpi.com

Advanced Analytical Methodologies for Real-Time Monitoring of Reactions

The synthesis of this compound and its derivatives requires robust analytical methods to monitor reaction progress, determine yield, and assess purity. Advanced analytical techniques, particularly chromatography, are indispensable for these tasks.

Key methodologies include:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for analyzing reaction mixtures containing N-benzoyl amino esters. researchgate.net It can be used to quantify starting materials, intermediates, and final products. For chiral molecules like this compound, specialized chiral stationary phases (CSPs) are employed to separate enantiomers, which is critical for stereoselective synthesis. researchgate.netwindows.netresearchgate.net

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID), is another powerful technique for the analysis of volatile ester derivatives. researchgate.net It is widely used in the analysis of fatty acid methyl esters and can be applied to monitor transesterification reactions. mdpi.comresearchgate.net

Derivatization for Analysis: In cases where the analyte has poor stability or lacks a UV chromophore, derivatization is a common strategy. americanpharmaceuticalreview.com For instance, reactive starting materials like acyl chlorides can be converted into more stable esters prior to analysis to ensure accurate quantification and avoid side reactions during the analytical process. americanpharmaceuticalreview.com

While direct real-time monitoring of these reactions in the flask is still an advancing field, the rapid and precise nature of modern HPLC and GC methods allows for near-real-time assessment through frequent sampling. These techniques provide crucial data for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Benzoylleucine methyl ester with high yield?

  • Methodological Answer : Optimize parameters using the Taguchi experimental design , which systematically evaluates catalyst type, concentration, molar ratio, and temperature. For methyl esters, potassium hydroxide (1.5 wt%) at 60°C with a 1:6 oil/methanol molar ratio maximizes yield (96.7%) . Ensure purity via recrystallization or distillation, and validate conditions with triplicate experiments to assess reproducibility.

Q. Which analytical techniques are recommended for characterizing the purity and structural identity of this compound?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify ester content and detect byproducts (e.g., residual benzoyl chloride) .
  • Nuclear Magnetic Resonance (NMR) : Confirm functional groups (e.g., methyl ester peaks at δ 3.6–3.8 ppm, benzoyl aromatic protons at δ 7.4–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of volatile intermediates.
  • Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.
  • Neutralize acidic/basic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from interactions between reaction parameters (e.g., catalyst type vs. temperature)?

  • Methodological Answer : Apply Analysis of Variance (ANOVA) to isolate parameter contributions. For example, in transesterification, catalyst concentration accounts for 77.5% of yield variability, while temperature contributes 12.3% . Use Taguchi signal-to-noise (S/N) ratios to prioritize parameters: higher S/N ratios indicate robust conditions (e.g., 1.5 wt% KOH yields S/N = 38.951) .

Q. What experimental designs are suitable for studying the reaction mechanism of this compound synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Track oxygen-18 in methanol to confirm nucleophilic acyl substitution pathways .
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and activation energies (e.g., B3LYP/6-31G* basis set) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps (e.g., esterification vs. hydrolysis) .

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratory environments?

  • Methodological Answer :

  • Perform interlaboratory studies using standardized protocols (e.g., fixed molar ratios, catalyst batches).
  • Validate results with control experiments (e.g., known compounds like methyl salicylate) and cross-check purity via melting point consistency (±1°C) .

Notes for Rigorous Research

  • Synthesis Reproducibility : Document all steps in the Experimental Section per journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including equipment specifications and batch numbers .
  • Data Contradictions : Use response surface methodology (RSM) to model non-linear parameter interactions and identify optimal ranges .
  • Ethical Reporting : Disclose all negative results (e.g., failed catalyst systems) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.